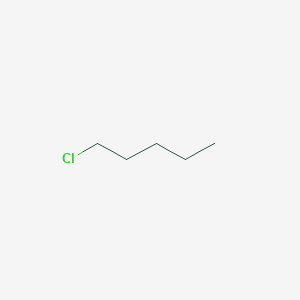

![molecular formula C12H14N2O B165167 N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine CAS No. 132451-29-7](/img/structure/B165167.png)

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

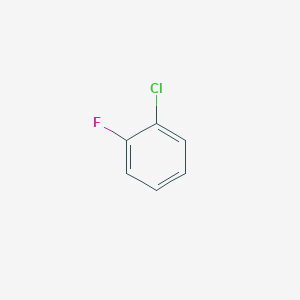

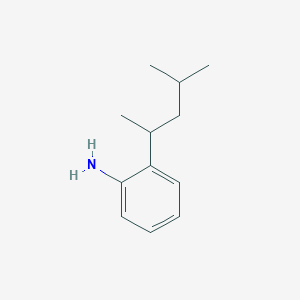

This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

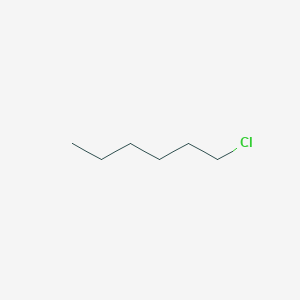

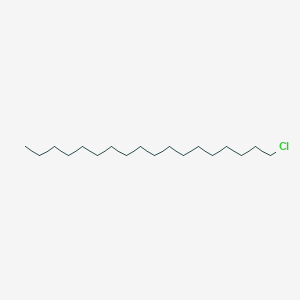

The synthesis of amines and similar compounds often involves methods such as reduction of nitriles, amides, nitro compounds, and imines, reductive amination of aldehydes and ketones, and reaction of alkyl halides with ammonia .Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom with a lone pair, which can result in the molecule having a pyramidal shape . The nitrogen atom can form three single bonds with other atoms.Chemical Reactions Analysis

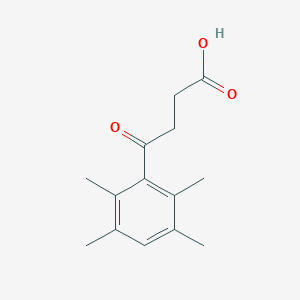

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in elimination reactions to form alkenes .Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds. They are also usually soluble in organic solvents and water .科学的研究の応用

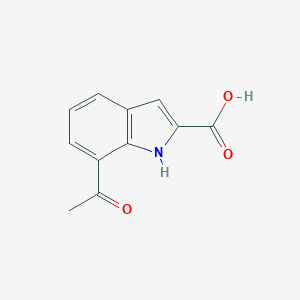

Applications in Material Science

Nitrogen-containing heterocyclic compounds, such as those resembling the structure of N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine, are investigated for their potential applications in material science. For example, plastic scintillators incorporating nitrogen-rich luminescent dyes are used in radiation detection. These materials are essential in nuclear physics, medical diagnostics, and security screenings (Salimgareeva & Kolesov, 2005).

Agricultural and Pharmaceutical Applications

Compounds with nitrogen-rich heterocyclic structures are utilized in developing agricultural products and pharmaceuticals. They serve as precursors for synthesizing insecticides, fungicides, and plant growth regulators. In medicine, they are explored for creating drugs with antimicrobial, anticancer, and antihypertensive properties. These applications highlight the compound's role in enhancing agricultural productivity and treating diseases (Nazarov et al., 2021).

Organic Synthesis and Catalysis

Mannich bases, which are beta-amino ketone compounds similar in reactivity to the compound , are crucial in organic synthesis. They are used in Mannich reactions, a type of nucleophilic addition reaction, to synthesize a wide variety of natural products and pharmaceuticals. Mannich bases are instrumental in developing metal complexes and have diverse applications in coordination chemistry (Raju et al., 2023).

Safety And Hazards

特性

IUPAC Name |

N-methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(8-13-2)14-12(15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIYOYRKPWLPFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575773 |

Source

|

| Record name | N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine | |

CAS RN |

132451-29-7 |

Source

|

| Record name | N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)

![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)

![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)